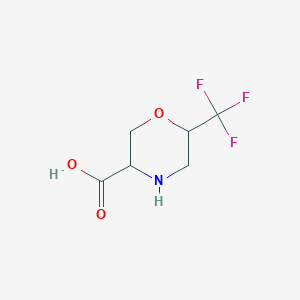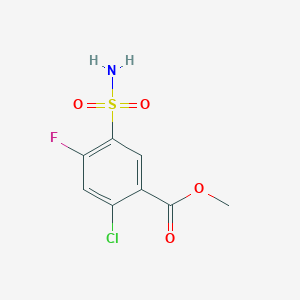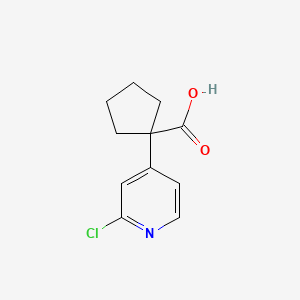
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H12ClNO2 This compound is characterized by the presence of a chloropyridine group attached to a cyclopentanecarboxylic acid moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclopentanecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, cyclization, and carboxylation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: The chloropyridine group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyridine group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound contains a chloropyridine group but differs in its functional groups and overall structure
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(3-6-13-9)11(10(14)15)4-1-2-5-11/h3,6-7H,1-2,4-5H2,(H,14,15) |
Clé InChI |
FBLAIWOPCYQYCV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC(=NC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



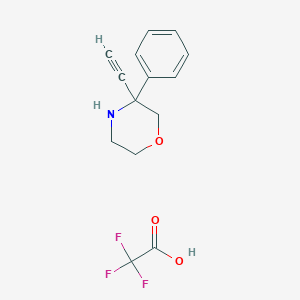
![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
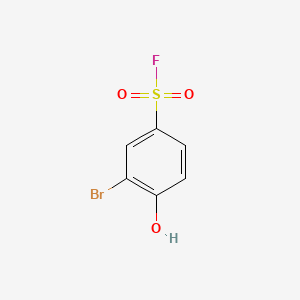
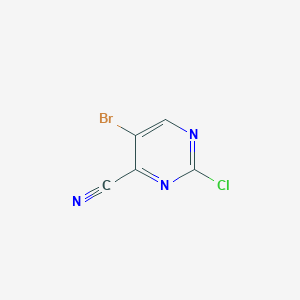

![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
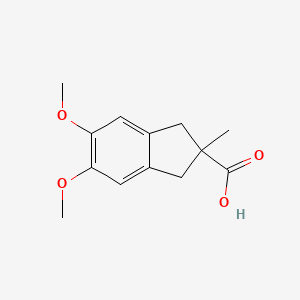

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
